molecular formula C17H22N2O2S B11827371 (4aR,7R,9aR)-7-methyl-2-tosyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine

(4aR,7R,9aR)-7-methyl-2-tosyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine

Cat. No.: B11827371
M. Wt: 318.4 g/mol
InChI Key: KIKMQDQZIOQUPV-XKMFQDRSSA-N
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Description

(4aR,7R,9aR)-7-methyl-2-tosyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine is a complex organic compound belonging to the class of naphthyridines This compound is characterized by its unique aziridine ring fused to a naphthyridine core, which imparts distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,7R,9aR)-7-methyl-2-tosyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the naphthyridine core and the aziridine ring. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process. Solvents such as dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and control the reaction environment.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(4aR,7R,9aR)-7-methyl-2-tosyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the tosyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of naphthyridine oxides.

    Reduction: Formation of reduced naphthyridine derivatives.

    Substitution: Formation of various substituted naphthyridine compounds.

Scientific Research Applications

Chemistry

In chemistry, (4aR,7R,9aR)-7-methyl-2-tosyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine is used as a building block for the synthesis of more complex molecules

Biology

The compound’s biological activity makes it a valuable tool in biochemical research. It can be used to study enzyme interactions, protein binding, and cellular processes. Its ability to interact with biological macromolecules opens up possibilities for drug discovery and development.

Medicine

In medicine, this compound has potential therapeutic applications. Its unique structure allows it to act as a pharmacophore, a part of a molecule responsible for its biological activity. Research is ongoing to explore its potential as an anticancer, antiviral, and antimicrobial agent.

Industry

Industrially, the compound can be used in the development of new materials with specific properties. Its reactivity and stability make it suitable for applications in polymer science, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (4aR,7R,9aR)-7-methyl-2-tosyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The aziridine ring can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity or the disruption of cellular processes. The tosyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine: A simpler analog with a similar core structure but lacking the aziridine ring and tosyl group.

    1,8-Naphthyridine: Another analog with a different arrangement of nitrogen atoms in the ring system.

    Aziridine derivatives: Compounds containing the aziridine ring but with different substituents and core structures.

Uniqueness

(4aR,7R,9aR)-7-methyl-2-tosyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine is unique due to its combination of the aziridine ring and the naphthyridine core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H22N2O2S

Molecular Weight

318.4 g/mol

IUPAC Name

(3R,5aR,9aR)-3-methyl-7-(4-methylphenyl)sulfonyl-1,3,5a,6,8,9-hexahydroazirino[2,1-j][1,6]naphthyridine

InChI

InChI=1S/C17H22N2O2S/c1-13-3-7-16(8-4-13)22(20,21)18-10-9-17-12-19(17)14(2)5-6-15(17)11-18/h3-8,14-15H,9-12H2,1-2H3/t14-,15-,17+,19?/m1/s1

InChI Key

KIKMQDQZIOQUPV-XKMFQDRSSA-N

Isomeric SMILES

C[C@@H]1C=C[C@@H]2CN(CC[C@@]23N1C3)S(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CC1C=CC2CN(CCC23N1C3)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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